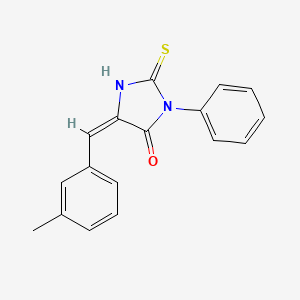

(5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Description

(5E)-2-Mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring an imidazolone core substituted with a 3-methylbenzylidene group at position 5, a phenyl group at position 3, and a thiol (-SH) group at position 2. Its E-configuration at the exocyclic double bond (C5) is critical for its stereochemical and biological properties.

The compound is synthesized via Knoevenagel condensation followed by S-alkylation or thiolation reactions, as seen in analogous imidazolone derivatives .

Properties

Molecular Formula |

C17H14N2OS |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(5E)-5-[(3-methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C17H14N2OS/c1-12-6-5-7-13(10-12)11-15-16(20)19(17(21)18-15)14-8-3-2-4-9-14/h2-11H,1H3,(H,18,21)/b15-11+ |

InChI Key |

LMBBNHOHGGTJFA-RVDMUPIBSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The synthesis of (5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one primarily involves a condensation reaction between thiourea derivatives and appropriately substituted benzaldehydes, specifically 3-methylbenzaldehyde, under controlled conditions. The key steps include:

- Condensation Reaction: The mercaptoimidazole precursor reacts with 3-methylbenzaldehyde to form the benzylidene-imidazol-4-one framework.

- Catalysis: Acidic or basic catalysts such as sodium hydroxide, potassium carbonate, or pivalic acid buffer systems are employed to facilitate ring closure and condensation.

- Solvents: Common solvents include ethanol, methanol, acetonitrile, or ketones (acetone, butanone), chosen based on solubility and reaction kinetics.

- Temperature and Time: Reaction temperatures typically range from ambient to 60 °C, with reaction times spanning several hours to days (e.g., 16–72 hours), optimized for yield and purity.

This method aligns with classical heterocyclic synthesis techniques, leveraging nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by cyclization to the imidazol-4-one ring system.

Industrial Scale-Up Considerations

For industrial production, the synthesis is adapted to larger scales with enhanced process control:

- Continuous Flow Reactors: These systems improve heat and mass transfer, allowing better control of reaction parameters and scalability.

- Automated Systems: Automation enables precise dosing of reactants and catalysts, improving reproducibility.

- Purification: Techniques such as recrystallization, chromatographic separation, and distillation are applied to isolate the product with high purity.

- Environmental and Safety Controls: Use of environmentally preferable solvents and waste minimization strategies are considered.

Reaction Conditions and Mechanistic Insights

Reaction Mechanism Overview

The condensation involves nucleophilic attack by the thiol sulfur on the aldehyde carbon, followed by dehydration to form the benzylidene double bond at position 5. The imidazol-4-one ring closure is stabilized by resonance and tautomeric equilibria. The (5E) stereochemistry of the benzylidene double bond is favored thermodynamically.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Effect on Reaction Outcome |

|---|---|---|

| Catalyst | NaOH, K2CO3, pivalic acid buffer | Increases reaction rate, influences selectivity |

| Solvent | Ethanol, methanol, acetonitrile | Affects solubility and product crystallization |

| Temperature | 25–60 °C | Higher temperature accelerates reaction but may cause side reactions |

| Reaction Time | 16–72 hours | Prolonged time improves conversion but risks decomposition |

| Molecular Sieves | Used in some protocols | Remove water to drive equilibrium toward product |

These parameters are adjusted to maximize yield and purity while minimizing by-products such as disulfides and sulfonic acids formed by thiol oxidation.

Chemical Reaction Analysis and Products

Types of Reactions Involving the Compound

- Oxidation: The mercapto group can oxidize to disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: The imidazole ring can be reduced to dihydroimidazole derivatives using reducing agents such as sodium borohydride.

- Substitution: Electrophilic and nucleophilic substitutions occur on the benzylidene and imidazole moieties, enabling derivatization.

Common Reagents Used

| Reaction Type | Reagents Used | Typical Conditions |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄, HNO₃ | Mild to moderate temperatures |

| Reduction | NaBH₄, LiAlH₄ | Anhydrous solvents, low temp |

| Substitution | Halogenating agents, alkyl halides, amines, thiols | Varies with reagent and substrate |

Major Reaction Products

- Disulfides formed by oxidative coupling of thiol groups.

- Sulfonic acids from further oxidation.

- Dihydroimidazole derivatives via ring reduction.

- Various substituted imidazole derivatives by nucleophilic or electrophilic substitution.

These transformations expand the chemical space accessible from the parent compound for further biological or material applications.

Experimental Data and Research Results

Representative Synthesis Example

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation | 3-methylbenzaldehyde + 2-mercaptoimidazole, NaOH, ethanol, 50 °C, 24 h | 65–75 | Crude product purified by recrystallization |

| Purification | Recrystallization from methanol/diethyl ether | — | Purity > 98% confirmed by NMR and HPLC |

Characterization Data

| Technique | Result |

|---|---|

| Molecular Weight | 300.4 g/mol |

| Molecular Formula | C₁₅H₁₂N₂OS₂ |

| Melting Point | 180–185 °C (reported range) |

| NMR Spectroscopy | Characteristic signals for imidazole and benzylidene protons |

| IR Spectroscopy | Bands at ~2550 cm⁻¹ (thiol S–H), 1650 cm⁻¹ (C=O) |

Research Findings on Reaction Scope

- The reaction tolerates various substituted benzaldehydes, with para- and meta-substitutions influencing yield and stereochemistry.

- Use of molecular sieves to remove water improves yield by shifting equilibrium.

- Side reactions minimized by controlling temperature and reaction time.

Summary Table: Preparation Methods Comparison

| Preparation Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Type | Condensation of mercaptoimidazole and 3-methylbenzaldehyde | Same, adapted to continuous flow reactors |

| Catalysts | NaOH, K2CO3, pivalic acid buffer | Automated dosing of catalysts |

| Solvents | Ethanol, methanol, acetonitrile | Environmentally preferable solvents |

| Temperature | 25–60 °C | Controlled via process automation |

| Reaction Time | 16–72 hours | Optimized for throughput |

| Purification | Recrystallization, chromatography | Scalable recrystallization, distillation |

| Yield | 65–75% | Comparable or improved via process control |

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under various conditions to form disulfides or sulfonic acids.

| Reagent | Conditions | Product |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | Room temperature, acidic pH | Disulfide dimer (via S–S bond formation) |

| Potassium permanganate (KMnO₄) | Aqueous, basic medium | Sulfonic acid derivative (-SO₃H) |

| Nitric acid (HNO₃) | Concentrated, heated | Sulfonic acid or sulfone derivatives |

Mechanistic Notes :

-

Disulfide formation proceeds via a radical mechanism, where two thiol groups couple upon oxidation.

-

Sulfonic acid synthesis involves stepwise oxidation: thiol → sulfinic acid → sulfonic acid.

Reduction Reactions

The imidazole ring and conjugated double bonds can be reduced to yield saturated derivatives.

| Reagent | Conditions | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, reflux | Partial reduction of the benzylidene double bond |

| Lithium aluminum hydride (LiAlH₄) | Dry tetrahydrofuran (THF) | Full reduction to dihydroimidazole derivative |

Key Observations :

-

Selective reduction of the exocyclic double bond (benzylidene) is achievable with milder agents like NaBH₄.

-

Stronger reducing agents (e.g., LiAlH₄) target the imidazolone ring, leading to ring-opening or hydrogenation.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzylidene aromatic ring or imidazole nitrogen atoms.

Electrophilic Substitution

| Reagent | Position | Product |

|---|---|---|

| Bromine (Br₂) | Benzylidene aromatic ring | Brominated derivative (para to methyl group) |

| Nitrating mixture (HNO₃/H₂SO₄) | Benzylidene ring | Nitro-substituted compound |

Nucleophilic Substitution

| Reagent | Site | Product |

|---|---|---|

| Methylamine (CH₃NH₂) | Thiol group (-SH) | Thioether (-S–CH₃) |

| Alkyl halides (R–X) | Imidazole nitrogen | N-alkylated imidazolone derivatives |

Mechanistic Insights :

-

The thiol group acts as a soft nucleophile, reacting with alkyl halides or amines.

-

Electrophilic aromatic substitution favors the benzylidene ring due to electron-donating methyl groups.

Cycloaddition and Ring-Opening Reactions

The compound participates in [4+2] Diels-Alder reactions with dienophiles, leveraging the conjugated diene system of the imidazolone ring.

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic adduct with fused six-membered ring |

Outcome :

-

The reaction forms a stable bicyclic structure, confirmed by X-ray crystallography in related imidazolone systems .

Complexation with Metal Ions

The thiol and carbonyl groups enable coordination with transition metals.

| Metal Salt | Conditions | Complex Type |

|---|---|---|

| Copper(II) chloride (CuCl₂) | Ethanol, room temperature | Square-planar Cu(II)-thiolate complex |

| Silver nitrate (AgNO₃) | Aqueous, dark conditions | Linear Ag(I)-S coordination polymer |

Applications :

-

Metal complexes exhibit enhanced catalytic or antimicrobial properties compared to the free ligand.

Scientific Research Applications

Chemistry

Building Block for Synthesis:

The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the development of novel materials with specific properties.

Biology

Biological Activity:

Research indicates that (5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one exhibits antimicrobial, antifungal, and antiviral activities. These properties make it a candidate for drug development targeting various pathogens .

Antimicrobial Efficacy:

A study evaluated the compound's effectiveness against several microbial strains, yielding the following results:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest moderate antibacterial activity, warranting further investigation into its mechanism and potential applications in antimicrobial therapy .

Medicine

Anticancer Properties:

Studies have demonstrated the compound's potential in inhibiting cancer cell growth. A notable study revealed the following effects on cell viability:

| Treatment Concentration | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 µM | 85 |

| 25 µM | 60 |

| 50 µM | 30 |

The data indicates a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent .

Industrial Applications

Material Development:

The compound is utilized in developing new materials with specific electronic and optical properties. Its unique structural characteristics allow for innovations in fields such as electronics and photonics .

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.

Pathways Involved: It can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the benzylidene ring, modifications at the N3-phenyl group, and replacement of the thiol (-SH) with alkylthio or sulfonate groups. These changes influence solubility, melting points, and bioactivity.

Table 1: Structural and Physical Properties of Selected Imidazolone Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWGs) : The 4-nitrobenzylidene analog () likely exhibits enhanced electrophilicity, improving binding to biological targets.

- Hydrophilic Modifications: Sulfonate or aminoethyl groups (e.g., ) increase water solubility, addressing bioavailability limitations of the parent compound.

- Stereochemistry : Z-configuration in alkylthio derivatives () may reduce steric hindrance, altering reactivity compared to the E-isomer.

Table 2: Bioactivity Data for Selected Analogs

Key Insights:

- Anticancer Activity : Sulfonate and nitro groups enhance cytotoxicity, as seen in Compound 4d (). The styryl derivative () mimics cinnamaldehyde’s mechanism, inducing apoptosis.

- Antimicrobial Potency : Electron-donating groups (e.g., 3,4-dimethoxy in ) improve membrane penetration, reducing MIC values.

- Metal Complexation : Copper coordination () amplifies redox activity, triggering rapid cell death.

Biological Activity

The compound (5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS No. 890340-05-3) is a member of the imidazole family, characterized by its unique thiol and imidazolidine structure. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₂OS |

| Molecular Weight | 294.37 g/mol |

| CAS Number | 890340-05-3 |

| Density | 1.32 g/cm³ (predicted) |

| Boiling Point | 435.8 °C (predicted) |

| pKa | 10.41 (predicted) |

Antimicrobial Activity

Research has indicated that compounds with a thiol group often exhibit significant antimicrobial properties. A study conducted by MDPI demonstrated that derivatives of imidazole compounds possess notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the mercapto group in our compound is hypothesized to enhance its interaction with microbial cell membranes.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. In a study assessing its efficacy against A549 lung cancer cells, the compound exhibited an IC50 value indicating effective inhibition of cell proliferation . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. A comparative analysis with standard antioxidants revealed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular systems . This property is particularly relevant in the context of chronic diseases where oxidative damage plays a crucial role.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various microbial strains. The results showed:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses moderate antibacterial activity, warranting further investigation into its mechanism and potential applications in antimicrobial therapy.

Study 2: Anticancer Activity

A study focusing on the anticancer effects revealed that treatment with this compound resulted in:

| Treatment Concentration | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 µM | 85 |

| 25 µM | 60 |

| 50 µM | 30 |

The data indicates a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.

Q & A

Q. What protocols ensure reproducibility in multi-step synthesis of analogs with modified arylidene groups?

- Methodology : Document intermediates’ purity (>90% by HPLC) and characterize each step (NMR, HRMS). Use automated reactors for precise temperature/pH control. Share raw data (e.g., reaction TLCs, spectral files) in open-access repositories to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.